6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
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Overview
Description
The molecule “6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile” is a complex organic compound. It contains several functional groups including a trifluoromethyl group, a phenyl group, a methylsulfanyl group, and a nitrile group. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce a strong electron-withdrawing effect, which would influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic aromatic substitution reactions . The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and permeability .Scientific Research Applications
- Selective Suzuki-Miyaura Coupling : The MIDA-protected boronic acid does not react under standard Suzuki-Miyaura coupling conditions. This property allows for selective and iterative cross-coupling sequences, enabling the synthesis of complex organic molecules with high efficiency and specificity .
- In organic synthesis, this compound can serve as a precursor for introducing trifluoromethyl groups into molecules. Researchers have explored its use in visible-light-promoted S-trifluoromethylation reactions, expanding the toolbox for late-stage functionalization of organic compounds .
- Researchers have used crystallography to determine the structure of related compounds. Investigating the crystal structure of this compound and its reactivity with unsaturated carbonyl compounds could provide insights into reaction mechanisms and guide further synthetic strategies .
Cross-Coupling Reactions
Visible-Light-Promoted S-Trifluoromethylation
Crystallography and Mechanistic Studies
Safety And Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its mechanism of action, or testing its efficacy in various applications .
properties
IUPAC Name |
6-methyl-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3S/c1-24-7-6-16-14(10-24)8-13(9-22)17(23-16)25-11-12-4-2-3-5-15(12)18(19,20)21/h2-5,8H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKMUEVMKZQWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
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